2-(2,4-Difluorophenyl)-1h-imidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTESDAIRLAONKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695843 | |

| Record name | 2-(2,4-Difluorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-05-7 | |

| Record name | 2-(2,4-Difluorophenyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Difluorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 885278-05-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2,4-Difluorophenyl)-1H-imidazole: Chemical Properties and Synthetic Methodologies

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2-(2,4-Difluorophenyl)-1H-imidazole. This compound is a valuable heterocyclic building block in medicinal chemistry, primarily due to the unique electronic properties conferred by the difluorophenyl moiety and the versatile reactivity of the imidazole core. We will delve into its synthesis via multicomponent reactions, explore its key physicochemical and spectral characteristics, and discuss its reactivity. This document is intended to serve as a foundational resource for researchers utilizing this scaffold in drug discovery and materials science.

Introduction and Significance

The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules, including the essential amino acid histidine.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including antifungal, anti-inflammatory, and antihypertensive properties.[3][4] The incorporation of fluorine atoms into phenyl rings is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. The this compound scaffold combines these features, making it a molecule of significant interest for the development of novel therapeutic agents, particularly in neuroscience, where related fluorophenyl-imidazole structures have been investigated as modulators of GABA-A receptors.[5][6]

This guide provides the core chemical knowledge required to effectively synthesize, characterize, and derivatize this important molecule.

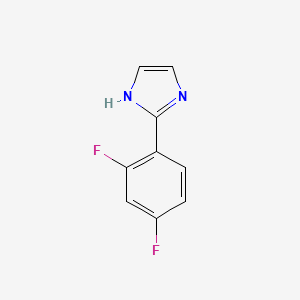

Caption: Chemical structure of this compound.

Synthesis Pathway: One-Pot Multicomponent Reaction

The most efficient and common synthesis of 2-substituted imidazoles is a variation of the Radziszewski or Debus synthesis.[1][7] This methodology involves a one-pot, three-component condensation of an aldehyde, a 1,2-dicarbonyl compound, and an ammonia source. For the title compound, 2,4-difluorobenzaldehyde serves as the aldehyde component. Glyoxal is a common dicarbonyl partner, and ammonium acetate is typically used as the ammonia source and reaction catalyst.

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis

Causality: This protocol is designed for efficiency and high yield by combining all reactants in a single pot. Glacial acetic acid serves as both a solvent and a mild acid catalyst to facilitate the condensation reactions. The subsequent basic workup is crucial for neutralizing the acid and precipitating the free imidazole base, which is often insoluble in water.

-

Reaction Setup : To a 250 mL round-bottom flask equipped with a reflux condenser, add 2,4-difluorobenzaldehyde (10 mmol, 1.42 g).

-

Reagent Addition : Add an aqueous solution of glyoxal (40 wt. %, 12 mmol, 1.74 g) and ammonium acetate (40 mmol, 3.08 g).

-

Solvent : Add glacial acetic acid (50 mL).

-

Reflux : Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation : After completion, cool the mixture to room temperature and then place it in an ice bath.

-

Workup : Slowly pour the cooled reaction mixture into 200 mL of ice-cold water. Neutralize the solution by carefully adding a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.

-

Isolation : Collect the resulting precipitate by vacuum filtration, washing the solid with cold water (3 x 30 mL).

-

Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and application in further research.

| Property | Value | Source |

| Molecular Formula | C₉H₆F₂N₂ | - |

| Molecular Weight | 180.16 g/mol | [8] |

| Appearance | Typically a white to off-white solid/powder | General Observation |

| Melting Point | Data not consistently available; related fluorophenyl imidazoles melt in the 170-240 °C range.[9][10] | Varies by Purity |

| Boiling Point | >300 °C (Predicted) | - |

| Solubility | Generally soluble in polar organic solvents like methanol, DMSO, and DMF; sparingly soluble in water. | [11][12] |

| CAS Number | 885278-05-7 | [8][13] |

Spectral Analysis

Spectroscopic data is essential for the unambiguous identification and characterization of the synthesized compound. The following are the expected spectral properties based on its structure and data from analogous compounds.[14][15][16][17]

-

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Imidazole Protons : The N-H proton will appear as a broad singlet far downfield (>12 ppm). The two C-H protons on the imidazole ring (at positions 4 and 5) are chemically equivalent and will appear as a singlet between δ 7.0-7.5 ppm.

-

Difluorophenyl Protons : The three aromatic protons on the difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. They are expected in the range of δ 7.0-8.0 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Imidazole Carbons : The C2 carbon (attached to the phenyl ring) will be observed around δ 145-150 ppm. The C4 and C5 carbons will appear around δ 120-128 ppm.

-

Difluorophenyl Carbons : Carbons directly bonded to fluorine will show large C-F coupling constants. The signals will be spread across the aromatic region (δ 110-165 ppm), with the C-F carbons appearing as doublets.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy)

-

N-H Stretch : A broad absorption band in the region of 3100-3450 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.[14][18]

-

C=N Stretch : A sharp peak around 1590-1610 cm⁻¹ corresponds to the C=N stretching within the imidazole ring.

-

Aromatic C-H Stretch : Peaks just above 3000 cm⁻¹.

-

C-F Stretch : Strong, characteristic absorptions in the 1100-1250 cm⁻¹ region.

-

-

Mass Spectrometry (MS)

-

The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 180.16 or 181.17, respectively.

-

Chemical Reactivity

The reactivity of this compound is governed by the properties of the imidazole ring and influenced by the electron-withdrawing difluorophenyl group.

Caption: Key reactive sites of the imidazole core.

-

Amphoteric Nature : The imidazole ring is amphoteric. The pyridine-like nitrogen (N3) is basic and can be protonated by strong acids to form imidazolium salts.[1] Conversely, the pyrrole-like nitrogen (N1) bears a proton that is weakly acidic and can be removed by a strong base.[1] This allows for subsequent reactions like N-alkylation or N-acylation.

-

N-Alkylation and N-Acylation : Deprotonation of the N1 position with a base (e.g., NaH, K₂CO₃) generates an imidazolide anion, which is a potent nucleophile. This anion can readily react with electrophiles like alkyl halides or acyl chlorides to generate N1-substituted derivatives. This is a common strategy for elaborating the core scaffold.[5]

-

Electrophilic Aromatic Substitution : The imidazole ring is considered electron-rich and can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). However, these reactions often require careful control of conditions, as the ring can be sensitive to strong oxidizing agents or acids. The 2,4-difluorophenyl group is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the fluorine atoms.

Applications and Further Research

This compound is primarily a building block for more complex molecules in discovery research.

-

Medicinal Chemistry : Its primary value lies in its use as a scaffold for synthesizing libraries of compounds for biological screening.[19] As demonstrated with the closely related 2-(4-fluorophenyl)-1H-benzo[d]imidazole, these structures are templates for developing positive allosteric modulators of GABA-A receptors, which are targets for treating anxiety, insomnia, and other neurological disorders.[5][6]

-

Materials Science : The imidazole core can act as a ligand for metal complexes, opening possibilities for applications in catalysis and the development of novel materials.

Conclusion

This compound is a synthetically accessible and versatile chemical entity. Its straightforward one-pot synthesis and the dual reactivity of the imidazole ring make it an attractive starting point for chemical library synthesis. The knowledge of its physicochemical properties and spectral signatures outlined in this guide provides the necessary foundation for its effective use in drug discovery and advanced materials research.

References

- Kong, L., Lv, X., Lin, Q., Liu, X., Zhou, Y., & Jia, Y. (2010). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones under Superheating Conditions by Using a Continuous Flow Microreactor System under Pressure. Fudan University.

- Roy, D., Osama, M., Reza, N., Samanta, A., & Deb Roy, S. (2025). Synthesis and characterization of a phenyl imidazole derivative using a green chemistry method. Article.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.

- Narwal, S., Singh, G., & Saini, D. (2012). Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity. Indo Global Journal of Pharmaceutical Sciences.

- Jadhav, A. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical & Control Systems.

- Szewczyk, M., Stasiak, A., Gawel, K., et al. (2023). 2-(4-Fluorophenyl)

- Srinivasan, N., Begum, S. R. A. R., Hema, R., Sridhar, B., & Anitha, A. G. (n.d.). 2-(2,4-Difluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole monohydrate. National Institutes of Health (NIH). [Link]

- Rull, F. (2023). Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole. MDPI. [Link]

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).

- Supporting Information. (n.d.).

- ResearchGate. (n.d.). Synthesis of 2-[(1E)-2-(4-fluorophenyl)diazenyl]-1H-imidazole.

- The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. [Link]

- The Royal Society of Chemistry. (n.d.). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit. The Royal Society of Chemistry. [Link]

- ResearchGate. (n.d.). Synthesis experiment of 2,4-difluorobenzaldehyde.

- Universitas Airlangga. (2024). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Universitas Airlangga. [Link]

- Briti Scientific. (n.d.). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), ≥98%. Briti Scientific. [Link]

- PubMed. (2023). 2-(4-Fluorophenyl)

- LookChem. (n.d.). 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole. LookChem. [Link]

- Supporting Information. (n.d.). Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles.

- ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c).

- Acros Pharmatech. (n.d.). This compound.

- IJFMR. (n.d.).

- PubChem. (n.d.). (2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol. PubChem. [Link]

- Gayathri, P., & Jayabharathi, J. (n.d.). 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole. National Institutes of Health (NIH). [Link]

- National Institutes of Health (NIH). (n.d.). Multitargeted Imidazoles: Potential Therapeutic Leads for Alzheimer's and Other Neurodegenerative Diseases. National Institutes of Health (NIH). [Link]

- Al-Ostoot, F. H. (2023). Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as. Journal of Advanced Sciences and Engineering Technologies.

- ResearchGate. (n.d.). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene; points are the experimental values.

- Atmospheric Chemistry and Physics. (2024). Aqueous-phase chemistry of glyoxal with multifunctional reduced nitrogen compounds. Atmospheric Chemistry and Physics. [Link]

- PubMed Central. (2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][20][21]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. PubMed Central. [Link]

- ChemSynthesis. (n.d.). 2-(4-nitrophenyl)-1H-imidazole. ChemSynthesis. [Link]

- PubMed. (2011).

- RSC Publishing. (n.d.). Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH. RSC Publishing. [Link]c2cp42339d)

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 2. ijfmr.com [ijfmr.com]

- 3. biolmolchem.com [biolmolchem.com]

- 4. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. benchchem.com [benchchem.com]

- 9. lookchem.com [lookchem.com]

- 10. rsc.org [rsc.org]

- 11. britiscientific.com [britiscientific.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound [acrospharma.co.kr]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. rsc.org [rsc.org]

- 17. scholar.unair.ac.id [scholar.unair.ac.id]

- 18. researchgate.net [researchgate.net]

- 19. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 2-(2,4-Difluorophenyl)-1H-imidazole

CAS Number: 885278-05-7

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,4-Difluorophenyl)-1H-imidazole, a fluorinated heterocyclic compound of significant interest in contemporary medicinal chemistry. The strategic incorporation of a 2,4-difluorophenyl moiety onto the imidazole scaffold imparts unique physicochemical properties that are increasingly exploited in the design of novel therapeutics. This document details the synthesis, spectroscopic characterization, and key applications of this molecule, with a particular focus on its emerging role as a pivotal building block in the development of Proteolysis Targeting Chimeras (PROTACs). By synthesizing field-proven insights with established scientific principles, this guide serves as an essential resource for researchers engaged in the exploration and utilization of fluorinated imidazoles in drug discovery and development.

Introduction: The Strategic Value of Fluorinated Imidazoles

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including the essential amino acid histidine. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive framework for engaging with biological targets. The introduction of fluorine atoms into organic molecules is a widely adopted strategy to enhance metabolic stability, binding affinity, and bioavailability. In the context of this compound, the difluorinated phenyl ring significantly influences the electronic nature of the imidazole core, modulating its pKa and hydrogen bonding capabilities, which can lead to improved pharmacological profiles.[1] This strategic fluorination has positioned such compounds at the forefront of modern drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 885278-05-7 | [2][3][4] |

| Molecular Formula | C₉H₆F₂N₂ | [2][3][4] |

| Molecular Weight | 180.15 g/mol | [3][4] |

| Appearance | Off-white to brown solid (typical) | [5] |

| Purity | ≥95% (commercially available) | [3] |

| Storage | Store at 2-8°C in a dry, well-ventilated area | [3] |

Synthesis of this compound

Proposed Synthetic Route: Condensation Reaction

This method involves the reaction of 2,4-difluorobenzaldehyde with glyoxal and a source of ammonia, typically ammonium acetate.

Reaction Scheme:

Caption: Proposed synthesis of this compound via condensation.

Detailed Experimental Protocol (Adapted)

Materials:

-

2,4-Difluorobenzaldehyde

-

Glyoxal (40% solution in water)

-

Ammonium acetate

-

Ethanol

-

Dichloromethane

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,4-difluorobenzaldehyde (1.0 eq) in ethanol, add glyoxal (1.0 eq) and ammonium acetate (2.0-3.0 eq).

-

The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with an organic solvent such as ethyl acetate or dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Spectroscopic Characterization

Direct experimental spectroscopic data for this compound is not widely published. The following data is predictive and based on the analysis of structurally analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the imidazole and the difluorophenyl protons. The imidazole protons will likely appear as singlets or broad singlets, while the protons on the difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

¹H NMR Data of Analogous 2-(4-Fluorophenyl)-1H-benzo[d]imidazole: [6]

-

Solvent: DMSO-d₆

-

Chemical Shifts (δ ppm): 12.89 (br s, 1H, N-H), 8.21–8.16 (m, 2H, Ar-H), 7.56 (br s, 2H, Ar-H), 7.39–7.34 (m, 2H, Ar-H), 7.20–7.14 (m, 2H, Ar-H).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the carbon atoms of the imidazole ring and the difluorophenyl ring. The carbons attached to fluorine will appear as doublets due to carbon-fluorine coupling.

¹³C NMR Data of Analogous 2-(4-Fluorophenyl)-1H-benzo[d]imidazole: [6]

-

Solvent: DMSO-d₆

-

Chemical Shifts (δ ppm): 163.59 (d, J = 246.87 Hz), 150.92, 141.80, 136.12, 129.25 (d, J = 8.45 Hz), 127.34 (d, J = 3.02 Hz), 122.86, 116.54 (d, J = 21.73 Hz).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the imidazole ring, C-H stretching of the aromatic rings, C=N and C=C stretching vibrations, and the C-F stretching of the difluorophenyl group.

IR Data of Analogous 2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole:

-

N-H Stretch: ~3410 cm⁻¹

-

Aromatic C-H Stretch: ~3028 cm⁻¹

-

C=N Stretch: ~1608 cm⁻¹

-

C=C Stretch: ~1492, 1450 cm⁻¹

-

C-F Stretch: ~1409, 1072 cm⁻¹

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (180.15 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as HCN.

Mass Spectrometry Data of Analogous 2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole:

-

m/z: 314 (M⁺)

Applications in Drug Discovery and Development

This compound is a valuable building block in drug discovery, primarily due to the advantageous properties conferred by the difluorophenyl group.[1]

Role as a Building Block in PROTACs

A significant application of this compound is its use as a chemical intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that induce the degradation of target proteins by recruiting them to an E3 ubiquitin ligase.[7][8]

PROTAC Mechanism Workflow:

Caption: General mechanism of action for a PROTAC molecule.

The imidazole scaffold can be readily functionalized to incorporate linkers and E3 ligase ligands, making this compound an attractive starting point for the synthesis of PROTAC libraries.[9] The difluorophenyl moiety can contribute to enhanced binding affinity and improved pharmacokinetic properties of the final PROTAC molecule.

Development of Kinase Inhibitors and Other Therapeutics

The 2-aryl imidazole scaffold is a common feature in a variety of kinase inhibitors and other therapeutic agents. The 2,4-difluorophenyl substitution pattern can be strategically employed to modulate the selectivity and potency of these inhibitors. Furthermore, fluorinated imidazoles have been investigated for a range of other biological activities, including antifungal and anti-inflammatory properties.[5]

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block in modern medicinal chemistry. Its unique combination of a fluorinated aromatic ring and a biologically relevant imidazole core provides a powerful platform for the design and synthesis of novel therapeutic agents. The growing interest in targeted protein degradation has further highlighted the importance of this compound as a key intermediate in the development of PROTACs. This technical guide serves as a foundational resource for researchers seeking to leverage the potential of this compound in their drug discovery endeavors.

References

- Pharma Innovation. CAS 885278-05-7 2-(2,4-Difluoro-phenyl)-1H-imidazole.

- Srinivasan, N., et al. (2014). 2-(2,4-Difluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole monohydrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1099.

- CP Lab Safety. 2-(2, 4-Difluorophenyl)-1H-imidazole, min 95%, 250 mg.

- Piotr Stawikowski, et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 14(6), 1166–1180.

- Nguyen, T. T. T., et al. (2018). Synthesis of trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle-supported sulfonic acid. RSC Advances, 8(28), 15485–15494.

- SpectraBase. CIS-2-(2,4-DIFLUOROPHENYL)-2-[1H-IMIDAZOL-1-YL]-METHYL-1,3-DIOXOLANE-4-METHANOL - Optional[13C NMR] - Chemical Shifts.

- Acros Pharmatech. This compound.

- Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a).

- Gabriele, S., et al. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Pharmaceuticals, 14(2), 103.

- Royal Society of Chemistry. Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit.

- ResearchGate. FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole.

- ResearchGate. (A) PROTAC building blocks. (B) Chemical structures of PROTACs in Phase... | Download Scientific Diagram.

- MDPI. Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole.

- Li, Y., et al. (2023). PROTAC derivatization of natural products for target identification and drug discovery: Design of evodiamine-based PROTACs as novel REXO4 degraders. European Journal of Medicinal Chemistry, 260, 115745.

- PubChem. 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl-.

Sources

- 1. benchchem.com [benchchem.com]

- 2. alfa-chemclinix.com [alfa-chemclinix.com]

- 3. chemscene.com [chemscene.com]

- 4. calpaclab.com [calpaclab.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protein Degrader Building Blocks [sigmaaldrich.com]

An In-Depth Technical Guide to 2-(2,4-Difluorophenyl)-1H-imidazole: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(2,4-difluorophenyl)-1H-imidazole, a heterocyclic building block of significant interest to the pharmaceutical and materials science research communities. We delve into the molecule's fundamental physicochemical properties, explore its strategic importance in medicinal chemistry, and present detailed, field-proven protocols for its synthesis, purification, and analytical characterization. The narrative emphasizes the causal reasoning behind experimental choices, ensuring that each protocol functions as a self-validating system. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Chemical Identity and Physicochemical Properties

This compound belongs to the family of substituted imidazoles, a core structure found in numerous biologically active compounds.[1][2] Its identity is defined by an imidazole ring substituted at the 2-position with a 2,4-difluorophenyl group. The strategic placement of two highly electronegative fluorine atoms on the phenyl ring profoundly influences the molecule's electronic properties, pKa, and metabolic stability—a common and effective strategy in modern medicinal chemistry.[2][3]

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 885278-05-7 | [4] |

| Molecular Formula | C₉H₆F₂N₂ | [4][5] |

| Molecular Weight | 180.15 g/mol | [4][5] |

| Canonical SMILES | C1=CC(=C(C=C1F)F)C2=NC=CN2 |[5] |

Table 2: Physicochemical Data and Handling

| Property | Value / Recommendation | Rationale & Causality |

|---|---|---|

| Appearance | Typically an off-white to brown solid. | The extended conjugation between the rings can lead to coloration, which may vary with purity. |

| Purity | ≥95% (Commercially available) | [4] |

| Solubility | Soluble in polar organic solvents like DMSO, DMF, and Methanol. Limited solubility in water. | The imidazole moiety provides polarity and hydrogen bonding sites, while the fluorophenyl group adds lipophilicity. |

| Storage | Store at room temperature in a cool, dry, well-ventilated area away from incompatible substances. |[4][5] The compound is generally stable, but protection from moisture and atmospheric contaminants is best practice to ensure long-term integrity. |

Rationale and Applications in Medicinal Chemistry

The imidazole scaffold is a cornerstone of drug discovery, prized for its unique electronic properties and its ability to act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets like enzymes and receptors.[1] The title compound, this compound, serves as a highly valuable building block for synthesizing more complex molecules.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine atoms, as in the 2,4-difluoro substitution pattern, is a well-established strategy to block potential sites of metabolic oxidation by Cytochrome P450 enzymes.[3] This can enhance a drug candidate's half-life and bioavailability.

-

Modulation of pKa and Binding Affinity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the imidazole ring, influencing its ionization state at physiological pH. This modulation can be critical for optimizing a molecule's binding affinity to its target protein and for improving cell permeability.[3]

-

Therapeutic Scaffolding: Imidazole derivatives exhibit a vast range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[6][7] Specifically, related structures like 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have been identified as promising positive allosteric modulators (PAMs) of the GABA-A receptor, a key target for treating neurological disorders.[2][8] Furthermore, this compound is explicitly listed as a building block for protein degraders, a cutting-edge therapeutic modality.[4]

Synthesis and Purification Protocol

A robust and common method for synthesizing 2-substituted imidazoles is a variation of the Radziszewski synthesis. This one-pot reaction involves the condensation of an aldehyde, a 1,2-dicarbonyl compound (like glyoxal), and ammonia.

Caption: Proposed workflow for the synthesis and purification of the title compound.

Step-by-Step Synthesis Methodology

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-difluorobenzaldehyde (10 mmol, 1.42 g), and glacial acetic acid (50 mL).

-

Causality: Acetic acid serves as both the solvent and a catalyst, facilitating the condensation reactions required for imidazole ring formation.

-

-

Addition of Reagents: While stirring, add glyoxal (40% solution in water, 12.5 mmol, 1.81 g) followed by ammonium acetate (30 mmol, 2.31 g).

-

Causality: Ammonium acetate serves as the ammonia source, providing the two nitrogen atoms for the imidazole core. An excess is used to drive the reaction to completion.

-

-

Reflux: Heat the reaction mixture to reflux (approximately 110-120°C) for 2-4 hours.

-

Causality: Thermal energy is required to overcome the activation energy of the multiple condensation and cyclization steps.

-

-

Reaction Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The disappearance of the starting aldehyde spot indicates reaction completion.

-

Work-up and Isolation: a. Allow the mixture to cool to room temperature. b. Slowly pour the reaction mixture into a beaker containing 200 mL of crushed ice with constant stirring. c. Neutralize the solution by slowly adding concentrated ammonium hydroxide until the pH is ~7-8. This will cause the crude product to precipitate.

-

Causality: The product is typically insoluble in neutral aqueous media. Basification deprotonates the acidic solvent and any protonated imidazole, promoting precipitation. d. Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove residual salts. e. Dry the crude product under vacuum at 40-50°C overnight.

-

Step-by-Step Purification Methodology

-

Chromatography Preparation: Prepare a silica gel slurry in hexane and pack a chromatography column. Equilibrate the column with a mobile phase of 2% methanol in dichloromethane.

-

Causality: Silica gel is a polar stationary phase. A relatively non-polar mobile phase is used initially, with polarity gradually increased to elute the moderately polar imidazole product.

-

-

Elution: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column. Elute the compound using a gradient of 2% to 10% methanol in dichloromethane.

-

Fraction Collection (Self-Validation): Collect fractions and analyze them by TLC. Combine the fractions containing the pure product (identified by a single spot).

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the pure this compound as a solid.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the structural identity and purity of the synthesized compound. Each technique provides a unique piece of structural information, and together they form a comprehensive quality control system.

Caption: A comprehensive analytical workflow for structural verification.

Expected Analytical Data

-

¹H NMR (400 MHz, DMSO-d₆):

-

Rationale: This technique provides information on the number and environment of protons in the molecule.

-

Expected Peaks:

-

δ ~12.5-13.0 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the imidazole ring.[8]

-

δ ~7.8-8.2 ppm (m, 1H): Aromatic proton on the difluorophenyl ring adjacent to the imidazole.

-

δ ~7.2-7.6 ppm (m, 4H): Overlapping signals for the remaining two aromatic protons on the difluorophenyl ring and the two C-H protons on the imidazole ring.[8][9]

-

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

Rationale: This provides a map of the carbon skeleton.

-

Expected Peaks:

-

δ ~160-165 ppm (dd, J_CF ≈ 250 Hz): Two distinct signals for the fluorine-bearing aromatic carbons (C2' and C4'). The large coupling constant is characteristic of a direct C-F bond.

-

δ ~145-150 ppm: Signal for the C2 carbon of the imidazole ring, attached to the phenyl group.

-

δ ~110-135 ppm: A series of signals corresponding to the remaining aromatic and imidazole carbons.

-

-

-

Mass Spectrometry (ESI+):

-

Rationale: This analysis confirms the molecular weight of the compound.

-

Expected Peak: m/z = 181.06 [M+H]⁺.

-

-

FT-IR (KBr, cm⁻¹):

-

Rationale: This technique identifies the presence of key functional groups.

-

Expected Peaks:

-

~3100-3300 cm⁻¹ (broad): N-H stretching vibration.

-

~1610 cm⁻¹: C=N stretching of the imidazole ring.

-

~1100-1250 cm⁻¹ (strong): C-F stretching vibrations, characteristic of the fluorinated phenyl group.[10]

-

-

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its combination of a biologically relevant imidazole core and a metabolically robust difluorophenyl moiety makes it an invaluable tool for researchers developing next-generation therapeutics. The robust synthesis and clear analytical protocols outlined in this guide provide a reliable framework for its utilization in the laboratory, empowering scientists to advance their research in drug discovery and beyond.

References

- CP Lab Safety. (n.d.). This compound, min 95%, 250 mg.

- Acros Pharmatech. (n.d.). This compound.

- National Institutes of Health (NIH). (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.

- National Institutes of Health (NIH). (n.d.). 2-(2,4-Difluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole monohydrate.

- National Institutes of Health (NIH) PubChem. (n.d.). 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole.

- ResearchGate. (n.d.). Synthesis of 2-[(1E)-2-(4-fluorophenyl)diazenyl]-1H-imidazole.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery.

- Royal Society of Chemistry. (n.d.). Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information.

- ResearchGate. (n.d.). Synthesis and Pharmacological Evaluation of 2-(4-Halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles.

- Royal Society of Chemistry. (n.d.). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit.

- precisionFDA. (n.d.). 2-(2,4-DICHLOROPHENYL)-4,5-DIHYDRO-1H-IMIDAZOLE.

- Malaysian Journal of Microscopy. (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl).

- MDPI. (2023). Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole.

- ResearchGate. (n.d.). An experimental dynamic NMR study of 2-(aryl)-4,5- diphenyl-1H-imidazoles in solution.

- National Institutes of Health (NIH) PubChem. (n.d.). 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl-.

- National Institutes of Health (NIH). (n.d.). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity.

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound [acrospharma.co.kr]

- 6. 2-(2,4-Difluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2-(2,4-Difluorophenyl)-1H-imidazole

This guide provides a comprehensive overview of the primary synthetic pathway for 2-(2,4-difluorophenyl)-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document is tailored for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven insights.

Introduction: The Significance of this compound

The imidazole nucleus is a cornerstone scaffold in the design of biologically active molecules, exhibiting a wide array of pharmacological properties. The introduction of a 2,4-difluorophenyl substituent at the 2-position can significantly modulate the compound's physicochemical and biological properties, including its metabolic stability and target-binding affinity. This makes this compound a valuable building block in the development of novel therapeutic agents.

Core Synthesis Pathway: The Debus-Radziszewski Imidazole Synthesis

The most robust and widely employed method for the synthesis of this compound is the Debus-Radziszewski reaction.[1][2][3][4][5][6] This multicomponent reaction, first reported by Heinrich Debus in 1858 and later expanded upon by Bronisław Radziszewski, offers a convergent and efficient route to 2,4,5-trisubstituted imidazoles from simple starting materials.[1][6] For the synthesis of the title compound, a one-pot condensation of a 1,2-dicarbonyl compound, 2,4-difluorobenzaldehyde, and a source of ammonia is utilized.

Causality Behind Experimental Choices

The selection of reactants and conditions in the Debus-Radziszewski synthesis is critical for achieving high yields and purity.

-

1,2-Dicarbonyl Compound: Glyoxal is the simplest and most common dicarbonyl component for the synthesis of imidazoles unsubstituted at the 4 and 5 positions.[3][6] It is typically used as an aqueous solution.

-

Aldehyde: 2,4-Difluorobenzaldehyde serves as the precursor for the 2-substituent of the imidazole ring. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aldehyde.

-

Ammonia Source: Ammonium acetate is frequently used as the ammonia source.[7] Upon heating, it conveniently decomposes to ammonia and acetic acid, with the latter often catalyzing the condensation steps.[7]

-

Solvent: Glacial acetic acid is a common solvent for this reaction, as it facilitates the necessary condensation and cyclization steps.[8] Ethanol is also a viable solvent, particularly in combination with various catalysts.[1]

Mechanistic Insights

The Debus-Radziszewski reaction is generally understood to proceed in two main stages, although the precise mechanism can be complex and may vary with reaction conditions.[3]

-

Diimine Formation: The reaction initiates with the condensation of the 1,2-dicarbonyl compound (glyoxal) with two equivalents of ammonia to form a diimine intermediate.[3][5]

-

Condensation and Cyclization: The diimine intermediate then reacts with the aldehyde (2,4-difluorobenzaldehyde). This is followed by cyclization and subsequent dehydration (aromatization) to yield the final 2-substituted imidazole ring.

Caption: Proposed mechanism for the Debus-Radziszewski synthesis.

Experimental Protocol: A Self-Validating System

This detailed protocol for the synthesis of this compound is designed to be a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Glyoxal (40% in H₂O) | 58.04 | 10 | 1.45 mL |

| 2,4-Difluorobenzaldehyde | 142.10 | 10 | 1.42 g (1.1 mL) |

| Ammonium Acetate | 77.08 | 40 | 3.08 g |

| Glacial Acetic Acid | 60.05 | - | 20 mL |

Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-difluorobenzaldehyde (10 mmol), ammonium acetate (40 mmol), and glacial acetic acid (20 mL).

-

Addition of Glyoxal: While stirring, slowly add the 40% aqueous solution of glyoxal (10 mmol) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-water.

-

Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization.[9][10] Dissolve the crude solid in a minimal amount of hot ethanol or an acetone-water mixture.[11] Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. scribd.com [scribd.com]

- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemcom.com [echemcom.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. WO1998046571A1 - Methods for synthesizing 2-substituted imidazoles - Google Patents [patents.google.com]

- 10. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Novel Synthesis Strategies for 2-(2,4-Difluorophenyl)-1H-imidazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(2,4-difluorophenyl)-1H-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique physicochemical properties and versatile biological activity.[1] This guide provides an in-depth exploration of modern, efficient, and sustainable synthetic routes to this important class of molecules. Moving beyond classical methodologies, we delve into catalytic innovations and green chemistry principles that offer significant advantages in yield, purity, and environmental impact. This document serves as a practical resource, detailing not only the synthetic protocols but also the underlying mechanistic rationale to empower researchers in the optimization and application of these novel strategies.

Introduction: The Significance of the this compound Moiety

The imidazole ring is a fundamental heterocyclic motif found in many biologically active compounds, including the essential amino acid histidine.[1] Its aromatic nature and ability to act as both a hydrogen bond donor and acceptor make it a crucial component for molecular recognition at biological targets. The introduction of a 2,4-difluorophenyl group at the 2-position of the imidazole ring significantly modulates the molecule's properties. The fluorine atoms enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can improve binding affinity through favorable electrostatic interactions, all while increasing lipophilicity to aid membrane permeability.

This unique combination of features has led to the incorporation of the this compound core into a range of pharmacologically active agents, including antifungal drugs like fluconazole (which features a related triazole core but highlights the importance of the difluorophenyl group) and various kinase inhibitors in oncology research.[2][3] Consequently, the development of efficient and scalable synthetic methods for this scaffold is of paramount importance to the pharmaceutical industry.

Foundational Synthetic Approaches: A Brief Overview

Traditionally, the synthesis of 2,4,5-trisubstituted imidazoles, including aryl-substituted variants, has been dominated by the Debus-Radziszewski reaction and its modifications. This approach typically involves a three-component condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonia (often from ammonium acetate).[4][5]

While foundational, these methods often suffer from drawbacks:

-

Harsh Reaction Conditions: Frequently require high temperatures and prolonged reaction times.[6]

-

Moderate Yields: Can be subject to side-product formation, complicating purification.

-

Use of Stoichiometric Reagents: Often lack the efficiency and atom economy of modern catalytic methods.

-

Environmental Concerns: The use of organic solvents and harsh reagents poses environmental challenges.[7][8]

These limitations have driven the search for more sophisticated and sustainable synthetic strategies.

A Novel, One-Pot Catalytic Approach

Recent advancements have focused on multicomponent reactions (MCRs) catalyzed by novel systems, offering a streamlined and efficient alternative to classical methods.[4][9] A particularly effective modern approach for synthesizing this compound derivatives is a one-pot, three-component reaction utilizing a Lewis acid catalyst under mild conditions. This strategy leverages the high reactivity and selectivity offered by catalysis to overcome the hurdles of traditional methods.

The Causality Behind the Method: Why It Works

This novel synthesis involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), 2,4-difluorobenzaldehyde, and ammonium acetate.[10] The key innovation lies in the use of an efficient catalyst, such as ceric (IV) ammonium nitrate (CAN) or a reusable heterogeneous catalyst, which plays a crucial role in activating the carbonyl groups.[11][12]

The catalyst, acting as a Lewis acid, coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the initial condensation with ammonia to form an imine intermediate. It also promotes the condensation of the 1,2-dicarbonyl compound with ammonia. The subsequent cyclization and dehydration steps are also accelerated, leading to the formation of the stable aromatic imidazole ring under significantly milder conditions and in shorter timeframes than uncatalyzed reactions.[12] The use of a one-pot procedure minimizes waste and reduces the operational complexity, making it a highly attractive method for drug discovery and development.[6]

Visualizing the Synthetic Workflow

The overall process, from starting materials to the final, characterized product, can be visualized as a streamlined workflow.

Caption: High-level workflow for the novel one-pot synthesis.

Mechanistic Pathway Diagram

The catalytic cycle involves several key steps, from activation of the reactants to the final cyclization and aromatization.

Caption: Simplified mechanism for catalyst-assisted imidazole formation.

Detailed Experimental Protocol

This section provides a self-validating, step-by-step methodology for the synthesis of 2-(2,4-difluorophenyl)-4,5-diphenyl-1H-imidazole.

Materials:

-

Benzil (1.0 mmol, 210.2 mg)

-

2,4-Difluorobenzaldehyde (1.0 mmol, 142.1 mg, 110 µL)[13]

-

Ammonium acetate (5.0 mmol, 385.4 mg)

-

Ceric (IV) ammonium nitrate (CAN) (0.1 mmol, 54.8 mg)

-

Ethanol (10 mL)

-

Deionized water

Equipment:

-

50 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask, add benzil (1.0 mmol), 2,4-difluorobenzaldehyde (1.0 mmol), ammonium acetate (5.0 mmol), and the catalyst, ceric (IV) ammonium nitrate (0.1 mmol).

-

Solvent Addition: Add 10 mL of ethanol to the flask. The choice of ethanol is strategic; it effectively dissolves the organic precursors while also being a relatively green and easily removable solvent.[7]

-

Reaction: Fit the flask with a reflux condenser and place it on a magnetic stirrer hotplate. Heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring. The reaction is typically complete within 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 50 mL of cold deionized water while stirring. A solid precipitate of the crude product will form.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 15 mL) to remove any residual ammonium acetate and catalyst.

-

Recrystallization: For final purification, recrystallize the crude solid from hot ethanol. Dissolve the product in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.

-

Drying and Characterization: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum. The final product should be a crystalline solid. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[10][14]

Data Presentation: A Comparative Analysis

The advantages of the novel catalytic method become evident when compared quantitatively with traditional approaches.

| Parameter | Classical Debus-Radziszewski[10] | Novel Catalytic Method[12] | Justification for Improvement |

| Catalyst | None (or stoichiometric acid) | 10 mol% Ceric Ammonium Nitrate | Catalytic turnover increases efficiency and reduces waste. |

| Solvent | Glacial Acetic Acid | Ethanol | Ethanol is a greener, less corrosive, and more benign solvent.[8] |

| Temperature | >100 °C (Reflux) | ~80 °C (Reflux) | Lower energy consumption and reduced risk of side reactions. |

| Reaction Time | 5 - 6 hours | 1 - 2 hours | Catalyst accelerates the reaction rate significantly.[12] |

| Typical Yield | 70-80% | >90% | Milder conditions and faster reaction minimize product degradation. |

| Work-up | Neutralization & Extraction | Simple Precipitation | Avoids complex extraction procedures, simplifying the process. |

Conclusion and Future Outlook

The shift towards catalyst-driven, one-pot multicomponent reactions represents a significant advancement in the synthesis of this compound derivatives. These modern methods are not merely incremental improvements; they embody the principles of green chemistry by reducing energy consumption, minimizing waste, and utilizing safer reagents.[15] The protocols described herein offer a robust and highly efficient pathway to this valuable pharmaceutical scaffold, enabling faster and more sustainable drug discovery and development efforts.

Future research will likely focus on the development of even more active and recyclable heterogeneous catalysts, the exploration of solvent-free reaction conditions, and the application of flow chemistry to allow for continuous and scalable production.[4][6] As the demand for complex and precisely functionalized pharmaceutical intermediates grows, these innovative synthetic strategies will become increasingly indispensable.

References

- Shaaban, M. R., & El-Sayed, R. (2022). Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico. Molecules.

- Banu, H., & Singh, R. V. (2023). Recent advances in heterogeneous catalysts for the synthesis of imidazole derivatives. Journal of the Iranian Chemical Society.

- Ghashang, M., & Nezzal, A. (2018). Synthesis of some Novel Imidazoles Catalyzed by Co3O4 Nanoparticles and Evaluation of their Antibacterial Activities. PubMed.

- Organic Chemistry Portal. (n.d.). Imidazole synthesis. organic-chemistry.org.

- Wang, Y., et al. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules.

- Chopade, S. A., & Ameta, K. L. (2022). Green chemistry approach for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives using lemon juice as a bio-catalyst. Journal of Innovations in Pharmaceutical and Biological Sciences.

- Protheragen. (n.d.). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. protheragen.com.

- Al-Mughaid, H., et al. (2023). IL-assisted strategy for imidazole: A green recipe. Taylor & Francis Online.

- Journal of Innovations in Pharmaceutical and Biological Sciences. (n.d.). View of Green chemistry approach for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives using lemon juice as a bio-catalyst. jipbs.com.

- Zhang, Q., et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry.

- Anastassiadou, M., et al. (2000). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Synthesis.

- Kumar, D., et al. (2013). One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles via [2 + 2 + 1] Cycloannulation. The Journal of Organic Chemistry.

- Bandyopadhyay, D., & Perez, L. C. (2015). An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. ResearchGate.

- Almanza-Serrano, E. A., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega.

- Sharma, U., et al. (2013). One-Pot, Two-Step Synthesis of Imidazo[1,2-a]benzimidazoles via A Multicomponent [4 + 1] Cycloaddition Reaction. ACS Combinatorial Science.

- Sharma, D., et al. (2016). A review: Imidazole synthesis and its biological activities. Journal of Chemical and Pharmaceutical Research.

- Gürsoy, E., & Tanyeli, C. (2020). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. National Institutes of Health.

- Deshmukh, R. D., & Jain, P. A. (2021). One-Pot Synthesis of 2,4,5-Triaryl-1H-imidazoles Using Glutamic Acid as Catalyst. ResearchGate.

- Semantic Scholar. (n.d.). Reaction strategies for synthesis of imidazole derivatives: a review. semanticscholar.org.

- Wang, Z., et al. (2018). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[12][16]imidazo[1,2-d][4][15][16]triazine Derivatives. Molecules.

- Srinivasan, N., & Begum, S. R. A. R. (2015). 2-(2,4-Difluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole monohydrate. National Institutes of Health.

- PrepChem. (n.d.). Synthesis of 2,4-difluorobenzaldehyde. prepchem.com.

- Szałaj, N., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health.

- Wang, Y., et al. (2016). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PubMed Central.

- Zolfigol, M. A., et al. (2015). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt. The Royal Society of Chemistry.

- Alam, M. S., & Hamid, H. (2011). Synthesis and Pharmacological Evaluation of 2-(4-Halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles. ResearchGate.

- Google Patents. (n.d.). CN106588600A - Method for preparing 2,4-difluorobenzaldehyde through continuous oxidation of 2,4-difluorotoluene. patents.google.com.

- Szałaj, N., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PubMed.

- Wankhede, S. S., & Bhalerao, K. S. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research.

- Al-Ostath, R. A., et al. (2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][15][16]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. PubMed Central.

- Kirk, K. L., et al. (1979). Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole. Journal of Heterocyclic Chemistry.

- Fagalde, F., et al. (2007). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET.

Sources

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. guidechem.com [guidechem.com]

- 3. ijfmr.com [ijfmr.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of some Novel Imidazoles Catalyzed by Co3O4 Nanoparticles and Evaluation of their Antibacterial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 2,4-二氟苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 2-(2,4-Difluorophenyl)-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(2,4-Difluorophenyl)-1H-imidazole. This analysis is crucial for its unambiguous identification, purity assessment, and structural elucidation, which are fundamental aspects of chemical research and drug development. This guide will detail the theoretical underpinnings and practical applications of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, in the characterization of this fluorinated imidazole derivative.

The strategic incorporation of fluorine atoms into pharmacologically active molecules is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The this compound scaffold is, therefore, of significant interest in the development of novel therapeutic agents. Accurate and detailed spectroscopic data is the cornerstone of such research.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₉H₆F₂N₂ and a molecular weight of 180.16 g/mol . The molecule consists of a central imidazole ring substituted at the 2-position with a 2,4-difluorophenyl group. This structure gives rise to a unique spectroscopic fingerprint that can be deciphered using a combination of analytical techniques.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their chemical environments.

Experimental Protocol: A standard protocol for acquiring a ¹H NMR spectrum involves dissolving 5-20 mg of the sample in approximately 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1] The spectrum is then recorded on a spectrometer, for instance, a 400 or 500 MHz instrument.[2][3]

Data Interpretation: While specific experimental data for this compound is not readily available in the searched literature, a predicted ¹H NMR spectrum can be inferred based on the analysis of similar structures.[4][5][6]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Imidazole N-H | 12.0 - 13.0 | Broad Singlet | - |

| Imidazole C-H (2) | 7.0 - 7.5 | Singlet | - |

| Phenyl H | 7.0 - 8.5 | Multiplet | ortho, meta, para F-H couplings |

Causality Behind Experimental Choices:

-

Deuterated Solvents: Used to avoid large solvent signals that would overwhelm the analyte signals.

-

TMS: An inert, volatile compound with a single, sharp signal at a high-field position, making it an excellent reference standard.[7]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Experimental Protocol: For a ¹³C NMR spectrum, a higher concentration of the sample (20-50 mg) is typically required due to the low natural abundance of the ¹³C isotope.[3] The experimental setup is similar to that of ¹H NMR, utilizing a deuterated solvent and TMS as a reference.[8][9] Proton decoupling is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single peak.[10]

Data Interpretation: Based on known chemical shift ranges for similar aromatic and heterocyclic compounds, the following table outlines the expected ¹³C NMR data for this compound.[11][12][13]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Imidazole C=N | 145 - 155 |

| Imidazole C-H | 115 - 130 |

| Phenyl C-F | 155 - 165 (with C-F coupling) |

| Phenyl C-H | 100 - 135 (with C-F coupling) |

| Phenyl C-C | 120 - 140 |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.

Experimental Protocol: A common ionization method for this type of molecule is Electron Ionization (EI), which involves bombarding the sample with a high-energy electron beam (typically 70 eV).[14][15][16] This causes the molecule to ionize and fragment. The resulting ions are then separated by a mass analyzer and detected.[17][18]

Data Interpretation: The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (180.16). Additionally, characteristic fragmentation patterns arising from the cleavage of the imidazole and difluorophenyl rings would be observed, aiding in structural confirmation.

Workflow for Mass Spectrometry Analysis

Caption: A simplified workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule.

Experimental Protocol: A common and convenient method for obtaining an IR spectrum of a solid sample is Attenuated Total Reflectance (ATR) FTIR spectroscopy.[19][20][21] A small amount of the sample is placed directly on an ATR crystal (e.g., diamond), and the IR spectrum is recorded.[2] A background spectrum of the empty ATR crystal is first collected and automatically subtracted from the sample spectrum.[20]

Data Interpretation: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H stretch (imidazole) | 3100 - 3500 (broad) |

| C-H stretch (aromatic/imidazole) | 3000 - 3100 |

| C=N stretch (imidazole) | 1600 - 1680 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-F stretch | 1100 - 1300 |

The presence of a broad band in the 3100-3500 cm⁻¹ region would be indicative of the N-H bond in the imidazole ring, while strong absorptions in the 1100-1300 cm⁻¹ range would confirm the presence of the C-F bonds.[22]

Conclusion

References

- Bio-protocol. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy. Retrieved from [https://bio-protocol.

- Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400.

- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube.

- Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR.

- Wikipedia. (2024). Mass spectrometry.

- Emory University. (n.d.). Mass Spectrometry Ionization Methods.

- LCGC International. (2019, April 1). The Essential Guide to Electron Ionization in GC–MS.

- Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.

- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.

- National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.

- National Center for Biotechnology Information. (n.d.). 2-(2,4-Difluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole monohydrate.

- SpectraBase. (n.d.). CIS-2-(2,4-DIFLUOROPHENYL)-2-[1H-IMIDAZOL-1-YL]-METHYL-1,3-DIOXOLANE-4-METHANOL - Optional[13C NMR] - Chemical Shifts.

- HTDS. (n.d.). Practical Experiments in the Fundamentals of Mass Spectrometry.

- Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.

- ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.

- MDPI. (2023, January 26). Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole.

- The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).

- ResearchGate. (2025, August 9). Synthesis and Pharmacological Evaluation of 2-(4-Halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles.

- ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c.

- National Institute of Standards and Technology. (n.d.). 1H-Imidazole, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]methyl]-.

- PubChem. (n.d.). (2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol.

- Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).

Sources

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]

- 2. commons.ggc.edu [commons.ggc.edu]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252 [intertek.com]

- 16. pharmabeginers.com [pharmabeginers.com]

- 17. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 18. organomation.com [organomation.com]

- 19. materialneutral.info [materialneutral.info]

- 20. mse.iastate.edu [mse.iastate.edu]

- 21. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-(2,4-Difluorophenyl)-1H-imidazole

Introduction